Phosphoramidic acid, sec-butyl-, ethyl 2,4,5-trichlorophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoramidic acid, sec-butyl-, ethyl 2,4,5-trichlorophenyl ester is a complex organic compound with the molecular formula C8H9Cl3NO3P . This compound is part of the phosphoramidate family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of phosphoramidic acid, sec-butyl-, ethyl 2,4,5-trichlorophenyl ester typically involves the reaction of phosphoramidic acid derivatives with sec-butyl and ethyl 2,4,5-trichlorophenyl esters. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions using automated systems to maintain consistency and purity of the compound.
Analyse Chemischer Reaktionen
Phosphoramidic acid, sec-butyl-, ethyl 2,4,5-trichlorophenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to simpler forms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Phosphoramidic acid, sec-butyl-, ethyl 2,4,5-trichlorophenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of phosphoramidic acid, sec-butyl-, ethyl 2,4,5-trichlorophenyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Phosphoramidic acid, sec-butyl-, ethyl 2,4,5-trichlorophenyl ester can be compared with other similar compounds, such as:
Phosphoramidic acid, (2,4,5-trichlorophenyl) ethyl ester: This compound has a similar structure but different functional groups, leading to variations in its chemical properties and applications.
2,4,5-Trichlorophenoxyacetic acid: Known for its use as a herbicide, this compound shares some structural similarities but has distinct applications and mechanisms of action.
Eigenschaften
CAS-Nummer |
35944-79-7 |
---|---|
Molekularformel |
C12H17Cl3NO3P |
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
N-[ethoxy-(2,4,5-trichlorophenoxy)phosphoryl]butan-2-amine |
InChI |
InChI=1S/C12H17Cl3NO3P/c1-4-8(3)16-20(17,18-5-2)19-12-7-10(14)9(13)6-11(12)15/h6-8H,4-5H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
VOUBKSHRZUYSNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NP(=O)(OCC)OC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.